

Application Notes and Protocols for Decitabine in Preclinical Research Models

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Compound of Interest

Compound Name: *Decidin*

Cat. No.: *B1670134*

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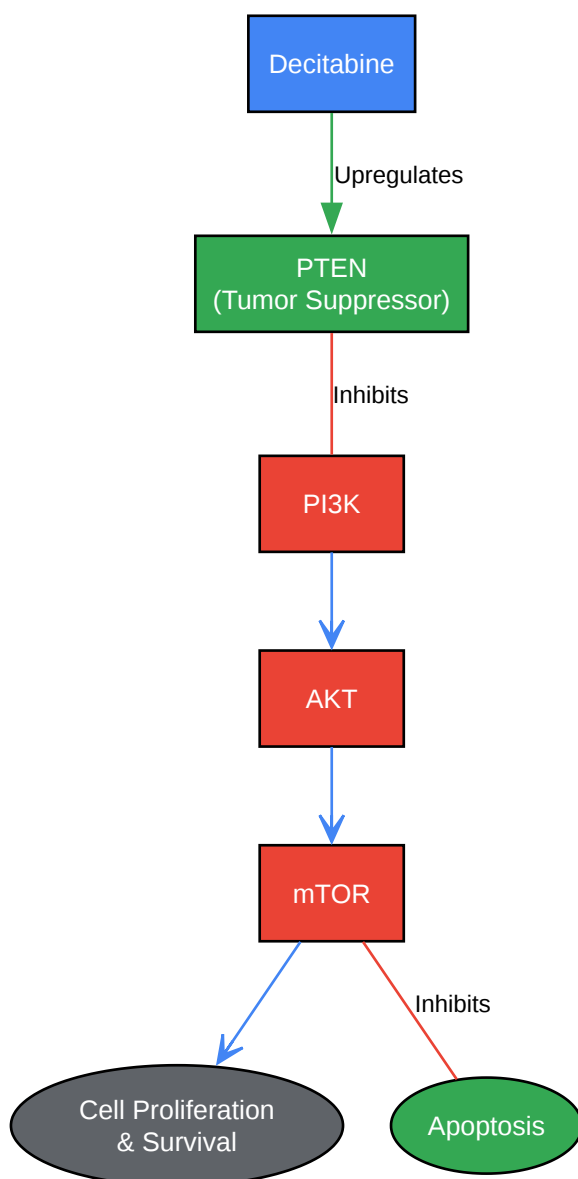
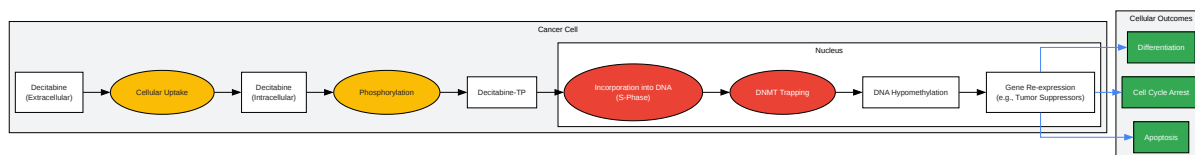
Disclaimer: The compound "**Decidin**" could not be identified in the scientific literature. This document provides a detailed application and protocol guide for Decitabine (5-aza-2'-deoxycytidine), a well-characterized DNA methyltransferase inhibitor, which may serve as a relevant alternative.

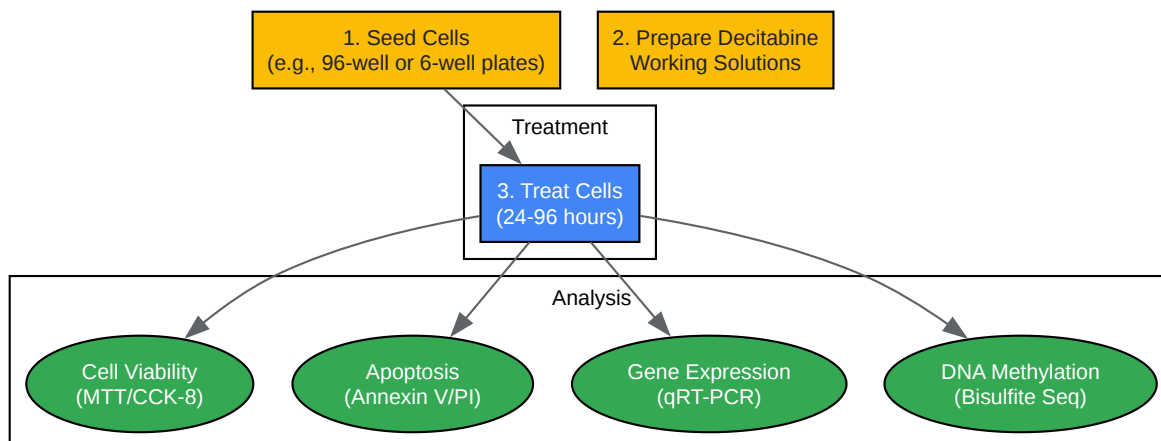
Introduction and Mechanism of Action

Decitabine (5-aza-2'-deoxycytidine) is a cytidine analog that acts as a potent inhibitor of DNA methylation.[1] Its primary mechanism involves incorporation into DNA during the S-phase of the cell cycle.[2] Once incorporated, it forms an irreversible covalent bond with DNA methyltransferases (DNMTs), trapping the enzymes and leading to their degradation.[3][4] This prevents the methylation of cytosine residues on newly synthesized DNA strands, resulting in passive, replication-dependent DNA hypomethylation.[2][5]

The resulting hypomethylation can reactivate the expression of tumor suppressor genes that were epigenetically silenced in cancer cells.[3][6] This re-expression can induce critical anti-tumor effects, including cell cycle arrest, apoptosis, and cellular differentiation.[2] Decitabine exhibits a dual, dose-dependent mechanism of action: at low doses, its primary effect is gene reactivation and differentiation, while at high doses, it demonstrates cytotoxic activity.[3][7]

Core Mechanism of Action Pathway





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